molecular formula C10H16NO6- B12361372 Propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-ethyl ester

Propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-ethyl ester

Cat. No.: B12361372
M. Wt: 246.24 g/mol
InChI Key: JLNKUZUBBRTYOA-UHFFFAOYSA-M
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Description

Propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-ethyl ester is a chemical compound with the molecular formula C10H17NO6. It is a derivative of propanedioic acid, commonly known as malonic acid, and is characterized by the presence of an ethyl ester group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-ethyl ester typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions during subsequent steps.

    Esterification: The protected amino acid is then esterified using ethanol and a strong acid catalyst such as sulfuric acid. This step converts the carboxylic acid group into an ethyl ester.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps remain similar to the laboratory synthesis but are optimized for efficiency, yield, and cost-effectiveness. Automation and process control systems are often employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to reveal the free amino group.

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

    Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide bond formation.

Major Products

    Hydrolysis: Yields propanedioic acid and ethanol.

    Deprotection: Yields the free amino acid.

    Substitution: Yields various amides or peptides depending on the reactants used.

Scientific Research Applications

Propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of amino acid derivatives and peptides.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of prodrugs and peptide-based therapeutics.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-ethyl ester depends on its specific application. In general, the compound can act as a prodrug, where the Boc protecting group is removed in vivo to release the active amino acid. The released amino acid can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved may include enzyme inhibition, receptor activation, or modulation of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **Propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, 1-methyl ester
  • **Propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,3-diethyl ester
  • **Propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, 1-ethyl ester

Uniqueness

Propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-ethyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of the Boc protecting group allows for selective deprotection and subsequent functionalization, making it a versatile intermediate in organic synthesis. Additionally, the ethyl ester group provides a balance between hydrophilicity and lipophilicity, enhancing its solubility and bioavailability in various applications.

Properties

Molecular Formula

C10H16NO6-

Molecular Weight

246.24 g/mol

IUPAC Name

3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoate

InChI

InChI=1S/C10H17NO6/c1-5-16-8(14)6(7(12)13)11-9(15)17-10(2,3)4/h6H,5H2,1-4H3,(H,11,15)(H,12,13)/p-1

InChI Key

JLNKUZUBBRTYOA-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(C(=O)[O-])NC(=O)OC(C)(C)C

Origin of Product

United States

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